molecular formula C21H17F4N3O2 B2602064 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide CAS No. 946266-65-5

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide

Numéro de catalogue B2602064
Numéro CAS: 946266-65-5
Poids moléculaire: 419.38
Clé InChI: XECVJYPGHDJXNO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a complex organic molecule with several functional groups. It contains a pyridazinone ring, a fluorophenyl group, and a trifluoromethylphenyl group .


Synthesis Analysis

Trifluoromethylpyridines (TFMPs), which are key structural motifs in this compound, are synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The trifluoromethyl group is a functional group that has the formula -CF3 .


Chemical Reactions Analysis

The synthesis of TFMP derivatives involves various chemical reactions, including direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .

Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonism

One significant area of research involving compounds related to 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide focuses on their potential as neurokinin-1 (NK1) receptor antagonists. These compounds have been explored for their efficacy in pre-clinical tests relevant to clinical applications in conditions such as emesis and depression. The development of water-soluble, orally active antagonists like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3 demonstrates the versatility and potential therapeutic value of these compounds in addressing neurological and gastrointestinal disorders (Harrison et al., 2001).

Anticancer Activity

Another avenue of research is the synthesis of pyridazinone derivatives for their potential anticancer activity. Studies involving the synthesis and evaluation of these compounds have shown promising results in molecular docking studies, indicating potential effectiveness against various cancer cell lines. This includes the exploration of new series of 3(2h)-one pyridazinone derivatives with anticipated anti-oxidant activity, which could contribute to the development of novel anticancer agents (Mehvish & Kumar, 2022).

Antimicrobial Activity

Research into arylazopyrazole pyrimidone clubbed heterocyclic compounds, which share structural similarities with 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide, has shown these compounds to possess antimicrobial activity against a variety of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents that could address the growing concern of antimicrobial resistance (Sarvaiya, Gulati, & Patel, 2019).

Drug Discovery and Chemical Synthesis

The compound and its derivatives serve as key scaffolds in the synthesis of various polyfunctional systems, demonstrating applications in drug discovery through sequential nucleophilic aromatic substitution processes. This includes the synthesis of polysubstituted pyridazinones, which may have applications in developing novel pharmaceuticals with varied therapeutic targets (Pattison et al., 2009).

Orientations Futures

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Propriétés

IUPAC Name

4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F4N3O2/c22-15-9-7-14(8-10-15)17-11-12-20(30)28(27-17)13-3-6-19(29)26-18-5-2-1-4-16(18)21(23,24)25/h1-2,4-5,7-12H,3,6,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECVJYPGHDJXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.